molecular formula C21H15F3O3 B8130963 2-Benzyloxy-2'-trifluoromethyl-biphenyl-4-carboxylic acid

2-Benzyloxy-2'-trifluoromethyl-biphenyl-4-carboxylic acid

Cat. No.: B8130963
M. Wt: 372.3 g/mol
InChI Key: AYJNVPAJKSLLJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyloxy-2’-trifluoromethyl-biphenyl-4-carboxylic acid is a synthetic organic compound that features a biphenyl core with benzyloxy and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-2’-trifluoromethyl-biphenyl-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents to couple aryl halides with aryl boronic acids under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions tailored for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-2’-trifluoromethyl-biphenyl-4-carboxylic acid can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation reactions using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-Benzyloxy-2’-trifluoromethyl-biphenyl-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyloxy-2’-trifluoromethyl-biphenyl-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the benzyloxy group may influence its solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyloxy-biphenyl-4-carboxylic acid: Lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.

    2-Trifluoromethyl-biphenyl-4-carboxylic acid: Lacks the benzyloxy group, affecting its solubility and interaction with molecular targets.

Uniqueness

The presence of both benzyloxy and trifluoromethyl groups in 2-Benzyloxy-2’-trifluoromethyl-biphenyl-4-carboxylic acid makes it unique, as it combines the beneficial properties of both substituents.

Properties

IUPAC Name

3-phenylmethoxy-4-[2-(trifluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3O3/c22-21(23,24)18-9-5-4-8-16(18)17-11-10-15(20(25)26)12-19(17)27-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJNVPAJKSLLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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